molecular formula C23H20FNO4 B11481292 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11481292
M. Wt: 393.4 g/mol
InChI Key: IUCLDLJUUFXUDT-UHFFFAOYSA-N
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Description

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the indole core, followed by functionalization to introduce the methoxyethyl, fluorophenyl, and hydroxy groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the indole core or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can lead to the formation of various reduced indole derivatives .

Scientific Research Applications

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid derivatives: These compounds share the indole core and have similar biological activities.

    Fluorophenyl-substituted indoles: These compounds have the fluorophenyl group, contributing to their unique chemical properties.

Uniqueness

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H20FNO4

Molecular Weight

393.4 g/mol

IUPAC Name

2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C23H20FNO4/c1-14-21(23(27)29-12-11-28-2)19-13-20(26)17-5-3-4-6-18(17)22(19)25(14)16-9-7-15(24)8-10-16/h3-10,13,26H,11-12H2,1-2H3

InChI Key

IUCLDLJUUFXUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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